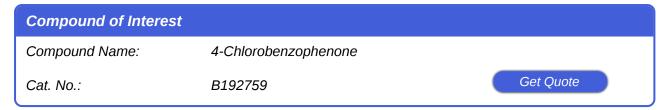


Spectroscopic Profile of 4-Chlorobenzophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorobenzophenone**, a key intermediate in the synthesis of various pharmaceuticals and organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-Chlorobenzophenone**. The data presented here were obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Chlorobenzophenone**, typically recorded at 400 MHz, exhibits signals in the aromatic region corresponding to the nine protons of the two phenyl rings. The electron-withdrawing nature of the carbonyl group and the chlorine atom deshields the aromatic protons, causing them to resonate at lower fields.

Table 1: ¹H NMR Spectroscopic Data for **4-Chlorobenzophenone** in CDCl₃[1][2]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.79 - 7.74	m	4H	Protons on the unsubstituted phenyl ring and protons ortho to the carbonyl on the chlorinated ring
7.60	t, J = 7.4 Hz	1Н	Proton para to the carbonyl on the unsubstituted phenyl ring
7.52 - 7.44	m	4H	Protons meta to the carbonyl on both rings

m = multiplet, t = triplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically recorded at 100 MHz, provides detailed information about the carbon framework of **4-Chlorobenzophenone**. The spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for **4-Chlorobenzophenone** in CDCl₃[1][3]



Chemical Shift (δ) ppm	Assignment
195.5	C=O (Carbonyl)
138.9	Quaternary Carbon (C-CI)
137.2	Quaternary Carbon (C-C=O, unsubstituted ring)
135.9	Quaternary Carbon (C-C=O, chlorinated ring)
132.7	CH (para to C=O on unsubstituted ring)
131.5	CH (ortho to C=O on chlorinated ring)
130.0	CH (ortho to C=O on unsubstituted ring)
128.7	CH (meta to C=O on chlorinated ring)
128.4	CH (meta to C=O on unsubstituted ring)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Chlorobenzophenone** reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically recorded using a potassium bromide (KBr) disc.

Table 3: FT-IR Spectroscopic Data for 4-Chlorobenzophenone (KBr Disc)[4]

Wavenumber (cm ⁻¹)	Vibrational Mode
3100 - 3000	C-H Stretching (Aromatic)
1625	C=O Stretching (Ketone)
1461	C-H In-plane Bending (Aromatic)
1400	C-C Stretching (Aromatic)
877	C-H Out-of-plane Bending (Aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy



UV-Vis spectroscopy provides information about the electronic transitions within the **4- Chlorobenzophenone** molecule. The presence of the conjugated system of the benzoyl group results in strong absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for 4-Chlorobenzophenone

Solvent	λmax (nm)	Molar Absorptivity (ε)
Alcohol	260	20,893 (log ϵ = 4.32)[5]

The position and intensity of the absorption maximum can be influenced by the solvent used.[6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of 4-Chlorobenzophenone.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation and Data Acquisition:

- Instrument: 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) Spectrometer.
- Solvent: CDCl₃
- Temperature: 298 K
- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.



• ¹³C NMR: A standard proton-decoupled pulse sequence is used to obtain the ¹³C spectrum.

DEPT-135 experiments can be performed to aid in the assignment of carbon signals.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of **4-Chlorobenzophenone** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[7]
- The mixture should be ground to a fine, homogeneous powder.[7]
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
- Sample Holder: Pellet holder.
- Scan Range: Typically 4000-400 cm⁻¹.
- Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of 4-Chlorobenzophenone of a known concentration in a suitable UV-grade solvent (e.g., ethanol).
- From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 1.0).

Instrumentation and Data Acquisition:

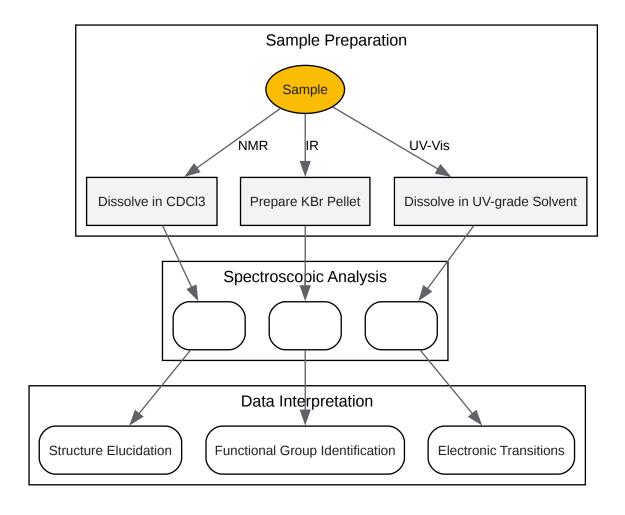
Instrument: UV-Visible Spectrophotometer.



- Cuvette: 1 cm path length quartz cuvette.
- Scan Range: Typically 200-400 nm.
- Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Chlorobenzophenone**.



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Caption: General workflow for the spectroscopic analysis of **4-Chlorobenzophenone**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorobenzophenone: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b192759#spectroscopic-data-of-4chlorobenzophenone-nmr-ir-uv-vis]

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